Technical Guide: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8)
Technical Guide: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8)
[1]
Executive Summary
8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile (CAS 1260657-34-8) is a specialized heterocyclic scaffold increasingly utilized in modern medicinal chemistry. As a bioisostere of imidazo[1,2-a]pyrimidines and related fused systems, it serves as a critical intermediate in the development of GABA-A receptor modulators, Potassium-Competitive Acid Blockers (P-CABs), and kinase inhibitors. This guide details its physicochemical profile, validated synthetic pathways, and strategic utility in structure-activity relationship (SAR) optimization.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6]
The introduction of a fluorine atom at the 8-position and a nitrile group at the 3-position creates a scaffold with unique electronic and metabolic properties. The fluorine atom lowers the basicity of the bridgehead nitrogen, while the nitrile provides a versatile handle for further functionalization.[1]
Table 1: Core Chemical Data
| Property | Specification |
| CAS Number | 1260657-34-8 |
| IUPAC Name | 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
| Molecular Formula | C₈H₄FN₃ |
| Molecular Weight | 161.14 g/mol |
| SMILES | N#CC1=CN2C=CC=C(F)C2=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane |
| pKa (Predicted) | ~2.5 - 3.0 (Reduced basicity due to F-substitution) |
| H-Bond Acceptors | 3 (Nitrile N, Imidazole N, F) |
Synthetic Methodologies
The synthesis of CAS 1260657-34-8 requires precise regiochemical control. Two primary routes are established: the Stepwise Functionalization Route (High Reliability) and the Direct Convergent Route (Process Efficiency).[1]
Route A: Stepwise Functionalization (Recommended for Lab Scale)
This route prioritizes purity and regioselectivity. It begins with the construction of the fused ring followed by electrophilic substitution.
Step 1: Cyclization
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Reagents: 2-Amino-3-fluoropyridine, Chloroacetaldehyde (40% aq.), NaHCO₃.
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Solvent: Ethanol or n-Butanol (Reflux).
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Mechanism: Condensation of the exocyclic amine with the aldehyde, followed by alkylation of the ring nitrogen and dehydration.[1]
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Note: The fluorine at the 3-position of the starting pyridine maps to the 8-position of the fused system.
Step 2: Formylation (Vilsmeier-Haack)
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Reagents: POCl₃, DMF.[1]
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Conditions: 0°C to RT.
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Product: 8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
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Logic: The 3-position is the most nucleophilic site, ensuring exclusive regioselectivity.[1]
Step 3: Conversion to Nitrile
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Reagents: Hydroxylamine hydrochloride (NH₂OH[1]·HCl), Sodium Acetate (to form oxime); then Thionyl Chloride (SOCl₂) or Acetic Anhydride for dehydration.[1]
-
Product: 8-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile .[2]
Route B: Direct Convergent Synthesis
-
Reagents: 2-Amino-3-fluoropyridine, 2-Chloroacrylonitrile.
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Catalyst/Oxidant: Cu(I) salts or atmospheric oxygen in the presence of base.[1]
-
Logic: Oxidative cyclization directly installs the cyano group. While more efficient, this route can suffer from lower yields due to polymerization of the acrylonitrile reagent.[1]
Visualization: Synthetic Workflow
Figure 1: Stepwise vs. Direct synthetic pathways for CAS 1260657-34-8.
Reactivity & Applications in Drug Discovery[2]
This scaffold is not merely a passive structural element; it is an active pharmacophore modulator.
Structure-Activity Relationship (SAR) Logic
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8-Fluoro Substitution (Metabolic Blocking):
-
The 8-position of imidazo[1,2-a]pyridine is electronically rich and susceptible to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, enhancing metabolic stability (t1/2).[1]
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Electronic Effect: The electronegative fluorine pulls density from the bridgehead nitrogen, lowering pKa.[1] This improves permeability by increasing the fraction of neutral species at physiological pH.
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-
3-Cyano Group (Synthetic & Binding Handle):
Key Therapeutic Areas[2]
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GABA-A Receptor Modulators: The scaffold mimics the benzodiazepine binding motif but with altered selectivity, potentially reducing sedation side effects.
-
P-CABs (Acid Blockers): Used as a core to compete with potassium ions in the H+/K+ ATPase pump.
-
Kinase Inhibitors: The planar bicyclic system fits well into the ATP-binding pocket of various kinases (e.g., c-Met, PI3K).
Visualization: SAR & Functionalization
Figure 2: Strategic utility of functional groups in medicinal chemistry design.
Handling & Safety Protocols
While specific toxicological data for this CAS may be limited, standard protocols for fluorinated nitriles must be observed.[1]
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1] Potential for cyanide release under strong acidic hydrolysis conditions (though the aromatic nitrile is generally stable).[1]
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PPE: Nitrile gloves, safety goggles, and lab coat.[1] Work within a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile or oxidation.[1]
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
References
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GABA-A Receptor Modulators: Bioorganic & Medicinal Chemistry Letters, 2006.[3] "8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement."
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General Synthesis of Imidazo[1,2-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
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Medicinal Chemistry Applications: ACS Omega, 2026.[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." [1]
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Anticancer Activity: Organic & Biomolecular Chemistry, 2024.[1] "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."
